Home > Products > Screening Compounds P133822 > (Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide -

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

Catalog Number: EVT-4742462
CAS Number:
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Protein Tyrosine Kinase Inhibition: [] Studies have demonstrated that 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide analogues can inhibit protein tyrosine kinases, crucial enzymes involved in various cellular processes, including cell growth, proliferation, and differentiation. This inhibition suggests a potential application in treating cancer and other diseases associated with abnormal tyrosine kinase activity.

Anti-inflammatory Activity: []The anti-inflammatory activity of similar compounds has been attributed to the inhibition of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines like IL-1β and TNF-α.

Antioxidant Activity: []Some derivatives of 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide have shown potent antioxidant properties, suggesting their potential role in protecting cells from oxidative damage.

Applications
  • Anticancer Agents: [] Research has shown promise for the compound and its derivatives as potential anticancer agents, particularly against Ehrlich ascites carcinoma (EAC) cells. Studies highlight their ability to induce apoptosis, reduce tumor cell volume and count, and exhibit chemopreventive effects.
  • Anti-inflammatory Agents: [] In vitro and in vivo studies have demonstrated the anti-inflammatory potential of related compounds, showcasing their ability to reduce paw edema and inhibit the production of inflammatory mediators.
  • Protein Tyrosine Kinase Inhibitors: [] Analogues of this compound have been identified as potential protein tyrosine kinase inhibitors, suggesting their possible use in developing treatments for cancer and other diseases associated with dysregulated tyrosine kinase activity.

Entacapone

Entacapone is a clinically used anti-parkinsonian drug. []

Entacapone shares the substituted 2-cyano-3-phenylacrylamide structural motif with 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide. []

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This compound provides the 3,5-di-tert-butyl-4-hydroxyphenyl moiety found in some anti-inflammatory drugs. []

Relevance:

It is a key reagent in the synthesis of ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids, which are structurally similar to 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide. []

Cyanoacetyl Aminobenzoic Acids

Compound Description:

This class of compounds serves as precursors in the synthesis of various derivatives. []

Relevance:

Cyanoacetyl aminobenzoic acids are reacted with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to yield ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. These resulting acids share structural similarities with 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide, particularly the presence of the 2-cyano-3-phenylacrylamide moiety. []

Ortho, Meta, and Para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic Acids

Compound Description:

These newly designed compounds were synthesized as part of a study exploring drug-likeness properties and potential bioactivity. [] In silico predictions indicated that these compounds are potential nuclear receptor ligands. []

Relevance:

These compounds were designed to incorporate structural features found in known drugs like Entacapone and those containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety. They share the 2-cyano-3-phenylacrylamide core structure with 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide, making them structurally related. []

Ethyl (E)-2-Cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) Acrylate

Compound Description:

This compound exhibits promising anticancer activity in vivo. Studies show that it demonstrates chemopreventive and chemotherapeutic effects against Ehrlich ascites carcinoma (EAC) cells. [] It also displays antioxidant properties and induces apoptosis by elevating caspase 3 expression and reducing osteopontin levels. []

This compound shares the 2-cyano-3-(4-hydroxyphenyl)acrylamide core structure with 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide. [] The presence of the quinoline ring system in this compound further highlights the potential of exploring modifications to the core structure for enhancing biological activity. []

(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)

Compound Description:

This compound demonstrates promising anti-inflammatory activity both in vitro and in vivo. It inhibits the production of inflammatory mediators like nitrite, IL-1β, and TNFα. [] It also shows efficacy in reducing paw edema in a CFA-induced model and exhibits promising results in reducing leukocyte migration in a zymosan-induced peritonitis assay. []

Relevance:

(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) is structurally related to 2-cyano-3-(4-hydroxyphenyl)-N-phenylacrylamide through the shared 2-cyano-N-phenylacrylamide moiety. [] The presence of the indole ring instead of the hydroxyphenyl group highlights the potential for exploring various aromatic substitutions at the 3-position of the acrylamide core structure. []

Properties

Product Name

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

IUPAC Name

(Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c17-11-13(10-12-6-8-15(19)9-7-12)16(20)18-14-4-2-1-3-5-14/h1-10,19H,(H,18,20)/b13-10-

InChI Key

HFLAXZPMZOIMTA-RAXLEYEMSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.